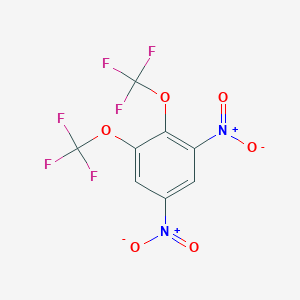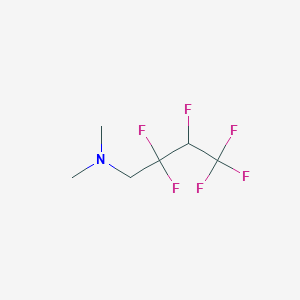
1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene (1,2-BTFDB) is an organic compound with the chemical formula C6H2F6N4O4. It is a colorless crystalline solid that is insoluble in water and has a melting point of 146-148 °C. It is a nitroaromatic compound with a high degree of solubility in organic solvents. 1,2-BTFDB is used in a variety of scientific research applications, including drug development, catalysis, and materials science.
Aplicaciones Científicas De Investigación
1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals and other organic compounds. It is also used as a catalyst in organic reactions, such as the synthesis of polymers and dyes. Additionally, this compound can be used in materials science as a precursor to polymers and other materials.
Mecanismo De Acción
1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene has a nitroaromatic structure, which makes it an electron-withdrawing group. This gives it the ability to interact with other molecules, such as those found in pharmaceuticals, catalysts, and materials. It can also act as a Lewis acid, meaning it can donate an electron pair to form a covalent bond with a Lewis base.
Biochemical and Physiological Effects
This compound has been found to have antimicrobial and antifungal properties. It has also been found to have anti-inflammatory and antioxidant effects. Additionally, it has been found to have potential applications in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene in laboratory experiments is its high degree of solubility in organic solvents. This makes it easy to work with and allows for a wide range of reactions to be performed. The main limitation is its low melting point of 146-148 °C, which makes it difficult to handle in some experiments.
Direcciones Futuras
Include further exploration of its antimicrobial, antifungal, and anti-inflammatory properties. Additionally, it could be used in the development of new drugs and materials. It could also be investigated for its potential applications in catalyzing organic reactions. Finally, further research could be conducted to explore its potential use in cancer treatment.
Métodos De Síntesis
1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene is synthesized by a two-step reaction of 2-trifluoromethoxy-3,5-dinitrobenzoic acid and sodium hydroxide. First, the acid is dissolved in water and sodium hydroxide is added. The reaction is then heated to reflux for several hours. Upon completion, the reaction mixture is cooled and the this compound is extracted and purified by recrystallization.
Propiedades
IUPAC Name |
1,5-dinitro-2,3-bis(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F6N2O6/c9-7(10,11)21-5-2-3(15(17)18)1-4(16(19)20)6(5)22-8(12,13)14/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXDXAJDGPNLCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)OC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F6N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Bis[4-chloro-3-(trifluoromethyl)phenyl]disulfide, 95%](/img/structure/B6312941.png)
![Bis[4-(trifluoromethylthio)phenyl]carbonate, 95%](/img/structure/B6312948.png)



![N-[1-Methyl-1-(p-tolyl)-2,2,3,3,3-pentafluoropropyl]acetamide](/img/structure/B6312979.png)


